1-(3-fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-9-5-7(12)4-8(6-9)14-3-2-10(13-14)11(15)16/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMUPWLEVIIHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-Methoxy Phenyl Intermediate: The synthesis begins with the preparation of 3-fluoro-5-methoxyphenylboronic acid, which can be achieved through the reaction of 3-fluoro-5-methoxyphenyl bromide with a boronic acid reagent under palladium-catalyzed conditions.
Construction of the Pyrazole Ring: The intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the pyrazole ring.
Introduction of the Carboxylic Acid Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(3-Fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted pyrazole derivatives and alcohols.
Scientific Research Applications
1-(3-Fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Fluorophenyl and Methoxyphenyl Derivatives
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (11j) :
- Substituents: 4-fluorophenyl (electron-withdrawing) and 2-methoxyphenyl (electron-donating).
- Synthesis: Prepared via methyl ester hydrolysis (91% yield) .
- Key Difference : The 4-fluoro and 2-methoxy substituents create distinct electronic effects compared to the 3-fluoro-5-methoxy arrangement in the target compound.
- 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (11i): Substituents: 2,6-dimethoxyphenyl (enhanced steric bulk) and 4-fluorophenyl. Synthesis: Methyl ester hydrolysis (93% yield) .
Methyl and Trifluoromethyl Derivatives
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1020724-35-9) :
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid :
Physicochemical Properties
| Compound | Molecular Weight | pKa (Predicted) | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| Target Compound | ~276.23 | ~2.5–3.0 | <1 (aqueous) | 2.8 |
| 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-11j | 314.29 | ~3.0–3.5 | <1 | 3.2 |
| 1-Methyl-3-(trifluoromethyl) derivative | 208.13 | ~1.5–2.0 | <1 | 2.1 |
Key Trends :
- Fluorine and trifluoromethyl groups reduce pKa, enhancing acidity.
- Methoxy groups increase LogP, reducing aqueous solubility .
Biological Activity
1-(3-Fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the class of pyrazole carboxylic acids. Its unique structure, characterized by a fluorine atom and a methoxy group on the phenyl ring, makes it an interesting subject for biological research. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-(3-fluoro-5-methoxyphenyl)pyrazole-3-carboxylic acid
- Molecular Formula : C11H9FN2O3
- CAS Number : 2024389-76-0
The compound features a pyrazole ring connected to a phenyl group with a carboxylic acid functional group, which is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and inflammation.
Anticancer Activity
Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines. Specific findings include:
- Inhibition of Microtubule Assembly : Compounds similar to this compound demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM, indicating potential as microtubule-destabilizing agents .
- Apoptosis Induction : In in vitro studies on breast cancer MDA-MB-231 cells, selected derivatives enhanced caspase-3 activity (1.33–1.57 times) at concentrations of 10 μM, confirming their role in promoting apoptosis .
- Broad-Spectrum Antitumor Effects : The compound has shown effectiveness against multiple cancer types, including lung, brain, colorectal, and prostate cancers .
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 10.0 |
| Lung Cancer | A549 | 26.0 |
| Liver Cancer | HepG2 | Not specified |
| Colorectal Cancer | HCT116 | 0.07 |
Anti-inflammatory Activity
The compound is also studied for its anti-inflammatory properties. It may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins involved in inflammation.
- Microtubule Disruption : By destabilizing microtubules, it interferes with mitotic processes in cancer cells, ultimately leading to cell death.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities. Among these, several compounds showed significant anticancer effects against various cell lines .
- In Silico Studies : Molecular modeling studies suggest that structural modifications on the pyrazole ring can enhance biological activity, indicating pathways for developing more potent derivatives .
- Toxicity Assessment : Preliminary toxicity evaluations indicate that while the compound shows promising therapeutic effects, it also possesses harmful properties if ingested or applied to skin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
